molecular formula C9H8ClN3O3 B11474156 Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11474156
M. Wt: 241.63 g/mol
InChI Key: RBONPUOKAWZDGV-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound . One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

methyl 5-(chloromethyl)-7-oxo-6H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O3/c1-16-9(15)6-4-11-13-7(14)2-5(3-10)12-8(6)13/h4H,2-3H2,1H3

InChI Key

RBONPUOKAWZDGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N=C(CC(=O)N2N=C1)CCl

Origin of Product

United States

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